4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine
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Overview
Description
4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-cyclopropyl-3-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core structure found in many biologically active compounds.
Piperidine: A common structural motif in pharmaceuticals and agrochemicals.
Cyclopropyl Derivatives: Known for their stability and unique chemical properties.
Uniqueness
4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which confer distinct biological activities and chemical reactivity. The presence of the cyclopropyl group further enhances its stability and potential for diverse applications .
Properties
CAS No. |
917807-15-9 |
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Molecular Formula |
C11H18N4 |
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-(5-cyclopropyl-3-methyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C11H18N4/c1-8-13-11(9-2-3-9)15(14-8)10-4-6-12-7-5-10/h9-10,12H,2-7H2,1H3 |
InChI Key |
RFHAFRLYMDICRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2CC2)C3CCNCC3 |
Origin of Product |
United States |
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